Compound Description: SCO-267 is a potent and orally available GPR40 full agonist. [] In diabetic rat models, SCO-267 effectively stimulates insulin secretion and GLP-1 release, leading to improved glucose tolerance. []
Compound Description: This benzamide derivative was synthesized and characterized alongside its copper and cobalt complexes. [] The complexes displayed notable antibacterial activity against a panel of bacterial strains, including Escherichia coli, Klebseilla pneumoniae, Bacillus subtilis, Staphylococcus aureus, Bacillus cereus, Proteus mirabilis, and Pseudomonas aeruginosa. []
(N-(piperidin-1"-yl) (p-tolyl) methyl) benzamide
Compound Description: This is another benzamide derivative synthesized and characterized along with its copper and cobalt complexes. [] This specific ligand was further analyzed through single crystal X-ray diffraction. [] Similar to its counterparts, the copper and cobalt complexes of this compound exhibited significant antibacterial properties against various bacterial strains. []
Compound Description: This benzamide derivative and its corresponding copper and cobalt complexes were synthesized and characterized for their structure and biological activity. [] The metal complexes demonstrated substantial antibacterial activity against a range of bacterial strains. []
Compound Description: This compound is a benzamide derivative studied alongside its copper and cobalt complexes for its structural properties and biological activities. [] The metal complexes exhibited notable antibacterial efficacy against a variety of bacterial strains. []
Compound Description: DS2OMe was investigated as a potential PET radioligand for visualizing δ-containing GABAA receptors in the brain. [] Despite its promise as a δ-selective imaging agent, its metabolic profile may limit its suitability for in vivo PET studies. []
Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. [] It exhibits robust antitumor effects and is currently undergoing Phase I clinical trials for B-cell lymphoma. []
Compound Description: NORPM is a flame retardant that demonstrates significant synergistic effects when combined with tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in high-impact polystyrene. [] It enhances flame retardancy by promoting bromine radical release from TTBPC, forming HBr, and quenching active free radicals. []
4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide
Compound Description: This organic compound is studied for its potential non-linear optical (NLO) properties. [] Crystallized from DMSO, it exhibits good optical transmittance and thermal stability. []
Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia. [] It effectively lowers LDL and triglycerides while increasing HDL levels in preclinical models. []
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
Compound Description: This compound is identified as a novel inhibitor of adenylyl cyclase in Giardia lamblia. [] It demonstrates a competitive mechanism of action against the enzyme, making it a promising starting point for developing new anti-giardiasis drugs. []
Compound Description: This compound has been structurally characterized using single crystal X-ray diffraction. [] Analysis of its crystal structure reveals a piperidine ring in a chair conformation, with two substituent benzene rings having a dihedral angle of 84.63(9)°. []
Compound Description: This quinazoline derivative has been investigated for its potential in treating hyperproliferative disorders, particularly cancer. [, , , ] The difumarate salt of this compound has been a focal point in the development of therapeutic strategies for managing these conditions.
Compound Description: This series of compounds, synthesized using TBTU as a coupling agent, were evaluated for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. [] Compounds with electron-withdrawing substituents on the aromatic side-chain demonstrated promising activity. []
Compound Description: This compound, a novel non-peptide CCR5 antagonist, was synthesized and found to possess some biological activity. [] CCR5 antagonists are of particular interest in developing therapies for preventing HIV-1 infection. []
Compound Description: LNP023 is a potent and selective factor B inhibitor currently under clinical investigation for treating complement-mediated diseases. [] It targets the alternative pathway of the complement system, which plays a crucial role in diseases like age-related macular degeneration, PNH, aHUS, and glomerular diseases. []
N-ethyl-4-(pyridin-4-yl)benzamide Derivatives
Compound Description: These compounds represent a class of potent ROCK1 inhibitors designed and evaluated using molecular modeling techniques, including docking, molecular dynamics, and 3D-QSAR. [] They hold therapeutic potential for cardiovascular diseases and other conditions where ROCK1 hyperactivity plays a role. []
Relevance: While lacking the piperidine ring present in 4-Methoxy-N-piperidin-4-yl-benzamide, these compounds share a similar core structure with the benzamide moiety. The presence of a 4-pyridyl substituent in these compounds distinguishes them from the target compound and contributes to their ROCK1 inhibitory activity. []
Compound Description: [11C]DS2OMe is the carbon-11 radiolabeled analog of DS2OMe, designed for potential use as a PET radioligand to image δ-containing GABAA receptors in the brain. [] Despite its potential, its metabolic profile in rats raises concerns about its suitability for in vivo PET studies. []
Compound Description: This compound is the subject of patent applications describing pharmaceutical compositions containing it. [, , ] These compositions are intended for various routes of administration, including oral, rectal, buccal, sublingual, nasal, transdermal, subcutaneous, and injection. []
Compound Description: ADL5859 is a potent, selective, and orally bioavailable δ opioid receptor agonist identified as a potential therapeutic agent for pain management. [] It represents a promising lead compound in the development of novel analgesics.
Relevance: Although structurally distinct from 4-Methoxy-N-piperidin-4-yl-benzamide, ADL5859 incorporates a piperidine ring within its structure. The key difference lies in the spirocyclic chromene moiety linked to the piperidine ring, which, along with other substituents, confers its specific δ opioid receptor agonistic properties. []
Compound Description: Lu AE51090 is a highly selective allosteric agonist of the muscarinic M1 receptor. [] Preclinical studies suggest it possesses procognitive potential, making it a potential therapeutic candidate for cognitive disorders. []
Relevance: Structurally comparable to 4-Methoxy-N-piperidin-4-yl-benzamide, Lu AE51090 incorporates a piperidine ring within its structure. A key distinction is the presence of a 3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl substituent on the piperidine nitrogen, conferring its specific muscarinic M1 receptor agonistic activity. []
N-(Piperidin-4-yl)-anthranilic Acid Derivatives
Compound Description: This class of substituted N-(piperidin-4-yl)-anthranilic acid derivatives were synthesized and evaluated for their analgesic activity. [] The study focused on investigating structure-activity relationships within this chemical series.
Piperidin-4-yl Amino Aryl Sulfonamides
Compound Description: This series of compounds represent novel, potent, selective, orally active, and brain-penetrant 5-HT6 receptor antagonists. [] They exhibit promising activity in animal models of cognition and hold potential for treating cognitive disorders. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier Akt inhibitors. [, ] It demonstrates excellent anticancer activity and has received IND approval from the NMPA. []
Relevance: While structurally distinct from 4-Methoxy-N-piperidin-4-yl-benzamide, Hu7691 incorporates a piperidine ring within its structure. The key difference lies in the presence of a 3,4-difluorophenyl group on the piperidine ring and a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide moiety, which contribute to its unique Akt inhibitory activity and improved safety profile. []
Compound Description: ADL5747 is a potent and selective δ opioid receptor agonist, exhibiting greater potency than its predecessor, ADL5859, in an animal model of inflammatory pain. [] It has been selected as a clinical candidate for the treatment of pain. []
Relevance: Although structurally distinct from 4-Methoxy-N-piperidin-4-yl-benzamide, ADL5747 shares a common feature by incorporating a piperidine ring within its structure. It features a spirocyclic chromene moiety linked to the piperidine ring, along with other substituents, which collectively contribute to its specific δ opioid receptor agonistic activity. []
Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist with potential antipsychotic properties. [] It demonstrates efficacy in preclinical models of psychosis without causing significant motor side effects observed with typical antipsychotics. []
Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90), a promising target for cancer therapy. [] It exhibits antitumor effects in preclinical models, suggesting its potential as an anticancer agent. []
Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It demonstrates antifibrotic activity in preclinical models, making it a potential therapeutic candidate for fibrotic diseases. []
Compound Description: This compound has been structurally characterized using single crystal X-ray diffraction. [] The crystal structure reveals an E conformation for the azomethine double bond and intermolecular interactions involving hydrogen bonding and π–π stacking. []
Compound Description: This compound has been structurally characterized using single crystal X-ray diffraction. [] Its crystal structure reveals π-π stacking interactions between centrosymmetrically related pyranone rings and hydrogen bonding interactions involving water molecules. []
Compound Description: (S)-Iodozacopride is the active enantiomer of iodozacopride, a compound known to bind to 5-HT3 receptors. [] This specific enantiomer exhibits high affinity for the 5-HT3 receptor, with a reported KD value of 1.10 ± 0.07 nM. []
Compound Description: Compound I, structurally characterized by single crystal X-ray diffraction, exhibits intramolecular and intermolecular interactions. [] It forms a centrosymmetric dimer through intermolecular H-bonds. []
4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) and [(18)F]FIMX
Compound Description: FIMX and its fluorine-18 radiolabeled analog, [(18)F]FIMX, were developed as potential PET radioligands for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain. [] Preclinical studies in monkeys demonstrated high brain uptake and specific binding to mGluR1, suggesting their potential for studying this receptor in neuropsychiatric disorders. []
Compound Description: This compound exhibits both fungicidal and antiviral properties. [] Its structure has been confirmed through X-ray crystallography, revealing intramolecular and intermolecular interactions. []
Compound Description: This series of compounds was designed and synthesized as inhibitors of the glycine transporter-1 (GlyT1). [] These inhibitors hold potential therapeutic value for conditions associated with dysregulated glycine levels in the central nervous system.
Compound Description: Furanylfentanyl is a synthetic opioid identified as a new psychoactive substance (NPS). [] Due to its structural similarity to fentanyl and its potent opioid activity, furanylfentanyl poses a serious health risk with potentially fatal consequences.
Compound Description: This compound is proposed for its potential in treating various conditions, including pain, anxiety, depression, worried depression, and Parkinson's disease. []
Compound Description: This series of diphenyl(piperidin-4-yl) methanol derivatives was synthesized and tested for antiproliferative activity against various carcinoma cell lines. [] The study highlighted the importance of methoxy and fluorine substituents for enhancing antiproliferative activity. []
N-(4-piperidinyl)-2-indolinones
Compound Description: This series of compounds represents a novel structural class of nociceptin receptor (NOP) ligands. [] Modifications to the piperidine N-substituent within this series yielded both potent agonists and antagonists, providing valuable insights for developing NOP receptor-targeted drugs. []
Compound Description: Acrylfentanyl, an analog of fentanyl, is a synthetic opioid identified as a new psychoactive substance (NPS). [] Its potent opioid activity poses a significant risk of fatal intoxication. []
Overview
4-Methoxy-N-piperidin-4-yl-benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a methoxy group and a piperidine moiety. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the presynaptic choline transporter and its implications in various therapeutic areas such as neuropharmacology and oncology.
Source
This compound has been identified through high-throughput screening processes, particularly within the Molecular Libraries Probe Production Centers Network, which aims to discover novel chemical probes for biological research. The synthesis and structure-activity relationships (SAR) of this compound have been extensively studied, highlighting its potential as a drug candidate.
Classification
4-Methoxy-N-piperidin-4-yl-benzamide is classified under:
Chemical Class: Benzamides
Substituents: Methoxy group and piperidine ring
Therapeutic Potential: Inhibitor of choline transporters, with implications in treating neurological disorders and possibly cancer.
Synthesis Analysis
Methods
The synthesis of 4-methoxy-N-piperidin-4-yl-benzamide typically involves multi-step organic reactions. Initial steps may include the formation of the benzamide structure followed by the introduction of the piperidine ring and methoxy group.
Technical Details
Starting Materials: Common precursors include 4-methoxybenzoic acid and piperidine derivatives.
Reagents: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate amide bond formation.
Conditions: Reactions may require specific temperature control, often performed under inert atmospheres to prevent oxidation or hydrolysis.
The detailed synthetic route can vary, but a typical pathway might involve:
Protection of functional groups.
Formation of the amide bond.
Deprotection and purification steps using chromatography techniques.
Molecular Structure Analysis
Structure
The molecular structure of 4-methoxy-N-piperidin-4-yl-benzamide can be represented as follows:
C13H17NO2
This indicates:
Carbon Atoms: 13
Hydrogen Atoms: 17
Nitrogen Atoms: 1
Oxygen Atoms: 2
Data
The compound exhibits specific structural features:
The methoxy group (-OCH₃) is located at the para position relative to the amide linkage.
The piperidine ring is attached at the nitrogen atom of the benzamide.
Chemical Reactions Analysis
Reactions
4-Methoxy-N-piperidin-4-yl-benzamide can undergo various chemical transformations:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, yielding 4-hydroxy-N-piperidin-4-yl-benzamide.
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the formation of carboxylic acid derivatives.
Technical Details
Reactions are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
Mechanism of Action
Process
The mechanism by which 4-methoxy-N-piperidin-4-yl-benzamide exerts its biological effects primarily involves inhibition of the choline transporter. This action leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.
Data
In vitro studies have demonstrated that this compound can significantly inhibit choline uptake in neuronal cells, suggesting its potential utility in treating conditions characterized by cholinergic deficits.
Physical and Chemical Properties Analysis
Physical Properties
Molecular Weight: Approximately 219.28 g/mol
Appearance: Typically presented as a white crystalline solid.
Chemical Properties
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are employed to characterize this compound further.
Applications
Scientific Uses
4-Methoxy-N-piperidin-4-yl-benzamide has several potential applications:
Neuropharmacology: As an inhibitor of choline transporters, it may be explored for treating neurodegenerative diseases such as Alzheimer’s disease.
Cancer Research: Its role in modulating hypoxia-inducible factors suggests potential applications in oncology for enhancing tumor response to therapies.
Drug Development: Ongoing research into its structure-activity relationships continues to inform medicinal chemistry efforts aimed at optimizing its pharmacological profile.
Introduction to 4-Methoxy-N-piperidin-4-yl-benzamide in Cholinergic Neuropharmacology
Role of Choline Transporters (CHT) in Neuromodulation and Disease Pathogenesis
The presynaptic high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, serves as the rate-limiting gateway for acetylcholine (ACh) synthesis in cholinergic neurons. This sodium- and chloride-dependent transporter mediates the uptake of extracellular choline into nerve terminals, where it is acetylated into ACh—a neurotransmitter critical for regulating memory, attention, mood, cardiovascular function, and neuromuscular signaling [1]. Genetic perturbations in CHT function are mechanistically linked to several neurological disorders:
Neurodegenerative Conditions: Reduced CHT capacity correlates with Alzheimer’s disease progression due to diminished ACh synthesis in cortical/hippocampal pathways [1].
Neuropsychiatric Disorders: CHT polymorphisms are implicated in attention-deficit hyperactivity disorder (ADHD), depression, and schizophrenia through dysregulated cholinergic modulation of monoamine pathways [1].
Motor Dysfunction: Impaired neuromuscular transmission in myasthenic syndromes arises from insufficient CHT-mediated choline recycling at motor neuron terminals [1].
Therapeutically, CHT represents an underexplored target compared to acetylcholinesterase (AChE). While AChE inhibitors temporarily augment synaptic ACh, they fail to address presynaptic choline deficit—a limitation driving interest in novel CHT modulators [1].
Historical Context: Limitations of Hemicholinium-3 and the Need for Novel CHT Inhibitors
For decades, hemicholinium-3 (HC-3) served as the sole CHT-targeting pharmacological tool. Despite its potent inhibition (Ki ~nM range), HC-3 suffers from critical limitations that restrict its utility:
Pharmacokinetic Deficits: As a permanently charged quaternary ammonium compound, HC-3 exhibits negligible blood-brain barrier (BBB) penetration, precluding CNS studies [1].
Off-Target Toxicity: HC-3 binds irreversibly to nicotinic receptors and mitochondrial complexes, inducing cellular apoptosis unrelated to CHT inhibition [1].
Mechanistic Drawbacks: As a competitive inhibitor, HC-3 requires high concentrations (>10 μM) to overcome physiological choline levels (0.5–10 μM) in vivo, escalating toxicity risks [1].
Table 1: Key Limitations of Hemicholinium-3 vs. Ideal CHT Inhibitor Attributes
Property
Hemicholinium-3 (HC-3)
Desired CHT Inhibitor
CNS Penetration
Negligible (charged)
High (neutral, drug-like)
Selectivity
Low (binds nAChRs, mitochondria)
High (specific for CHT)
Inhibition Mechanism
Competitive
Noncompetitive
In vivoUtility
Limited by toxicity
Suitable for chronic studies
Chemical Scaffold
Quaternary ammonium (toxic)
Piperidine/benzamide (drug-like)
These deficiencies underscored an urgent need for brain-penetrant, noncompetitive, and chemically tractable CHT inhibitors—a gap addressed through modern drug discovery paradigms like the MLPCN program [1][3].
Emergence of 4-Methoxy-N-piperidin-4-yl-benzamide as a Lead Compound in MLPCN Screening
The Molecular Libraries Probe Production Centers Network (MLPCN) launched a high-throughput screen (HTS) of >300,000 compounds using a CHT membrane depolarization assay in HEK-293 cells expressing a human CHT endocytic mutant (Leu530Ala/Val531Ala) [1]. This triple-add protocol evaluated compound effects under:
Basal (no choline) conditions
EC~20~ choline
EC~80~ choline
Primary hits included 4-methoxy-3-(piperidin-4-yl)benzamides, with initial leads 1–7 showing IC~50~ values of 0.60–4.47 μM (Table 1, [1]). Crucially, scaffold advantages emerged:
Drug-like Properties: The benzoylpiperidine motif serves as a privileged structure in CNS drug design due to its metabolic stability, conformational flexibility, and hydrogen-bonding capability. It acts as a bioisostere for piperazine, with the carbonyl group enhancing target engagement [3].
Synthetic Tractability: Intermediate 9 (from HATU coupling of 3-hydroxy-4-methoxybenzoic acid 8) enabled rapid diversification via Mitsunobu reactions or nucleophilic displacements (Scheme 1, [1]).
Noncompetitive Inhibition Signature: Radiolabeled [^3^H]choline uptake assays (at 100 nM vs. 10 μM choline) revealed progressive optimization toward compounds with sub-μM IC~50~ and reduced activity dependence on choline concentration—indicating noncompetitive mechanisms [1].
Table 2: Evolution of 4-Methoxy-N-piperidin-4-yl-benzamide Derivatives from MLPCN Screening
Compound
R (Amide)
R² (Piperidine)
IC~50~ (μM) [100 nM Choline]
IC~50~ (μM) [10 μM Choline]
Key Insight
10a
Thiazole
4-Isopropylpiperidine
3.48 ± 0.40
1.02 ± 0.06
Heteroaryl tolerated
10e
3-Isopropylisoxazolyl
4-Isopropylpiperidine
0.24 ± 0.05
0.10 ± 0.02
Optimal amide; 24-fold gain vs. lead
10l
3-Isopropylisoxazolyl
Piperidine (NH)
>10
>10
N-substitution critical
10m
3-Isopropylisoxazolyl
4-N-Methylpiperidine
0.24 ± 0.05
0.10 ± 0.02
Equipotent to isopropyl; designated ML352
10n
3-Isopropylisoxazolyl
3-N-Methylpiperidine
~1.5*
~1.0*
6-fold loss vs. 4-position
10o
3-Isopropylisoxazolyl
Cyclohexyl
>50% activity at 5μM†
>50% activity at 5μM†
Loss of activity
*Data extrapolated from % activity remaining [1]; †Inactive per predefined criteria (<50% inhibition at 5μM).
Lead optimization culminated in ML352 (10m), declared an MLPCN probe molecule. ML352 exhibited:
Selectivity: >100-fold selectivity over monoamine transporters (DAT, SERT, NET) and unrelated targets [1].
Chemical Rationale: The 4-N-methylpiperidine ether optimized steric occupancy and lipophilicity, enhancing CNS penetration while the 3-isopropylisoxazole amide enabled critical hydrophobic contacts within the CHT substrate vestibule [1][3].
This scaffold represents the first drug-like, noncompetitive CHT inhibitor—a tool compound enabling unprecedented exploration of cholinergic biology in health and disease [1][3].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.